molecular formula C16H14N2OS2 B5035389 3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]-2-butanone

3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]-2-butanone

Cat. No. B5035389
M. Wt: 314.4 g/mol
InChI Key: BPWUVGXDPCSIBO-UHFFFAOYSA-N
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Description

The synthesis and investigation of thieno[2,3-d]pyrimidin derivatives, including compounds structurally related to "3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]-2-butanone," have garnered interest due to their potential applications in various fields of chemistry and pharmacology. These compounds are notable for their diverse chemical and physical properties, contributing to their relevance in synthetic and medicinal chemistry.

Synthesis Analysis

Synthetic approaches to thieno[2,3-d]pyrimidin derivatives often involve multistep reactions, including the condensation of aryl isothiocyanates with ethyl 3-(1-phenylethylamino)butanoate, leading to diastereoselective syntheses with varied stereochemical outcomes based on the orientations of exocyclic and endocyclic groups (Kumar et al., 2010).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin derivatives is characterized by their planarity and the presence of a thienopyrimidin core, which influences their chemical reactivity and interaction with biological targets. The crystal structure analysis of related compounds reveals details about molecular conformations, hydrogen bonding, and intermolecular interactions (Liu et al., 2006).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin derivatives undergo various chemical reactions, including cyclization, condensation with aromatic amines, and interactions with electrophiles, yielding a diverse array of heterocyclic compounds with potential antimicrobial and anticancer activities (Harutyunyan et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented . As with any chemical compound, appropriate safety precautions should be taken when handling and storing it.

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, reactivity, and potential applications . This could involve in-depth studies of its physical and chemical properties, as well as potential biological activity.

properties

IUPAC Name

3-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-10(19)11(2)21-16-14-13(12-6-4-3-5-7-12)8-20-15(14)17-9-18-16/h3-9,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWUVGXDPCSIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)SC1=NC=NC2=C1C(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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